Ginsenoside Ro

Vue d'ensemble

Description

Le Ginsenoside Ro est un composé naturel présent dans les racines du Panax ginseng, une plante largement utilisée en médecine traditionnelle chinoise. Il appartient aux saponines triterpénoïdes pentacycliques de type oléanane et est connu pour ses diverses activités pharmacologiques, notamment ses effets anti-inflammatoires, antitumoraux et anticoagulants .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Ginsenoside Ro peut être synthétisé par diverses réactions chimiques impliquant la glycosylation de dérivés de l’acide oléanolique. Le processus implique généralement la protection des groupes hydroxyle, la glycosylation à l’aide de donneurs de glycosyle et des étapes de déprotection ultérieures. Les conditions de réaction impliquent souvent l’utilisation de catalyseurs tels que les acides de Lewis et de solvants comme le dichlorométhane .

Méthodes de production industrielle : La production industrielle du this compound repose principalement sur l’extraction des racines de Panax ginseng. Le processus implique :

Extraction : Utilisation de solvants tels que l’éthanol ou le méthanol pour extraire les saponines.

Purification : Utilisation de techniques telles que la chromatographie sur colonne pour isoler le this compound.

Cristallisation : Purification supplémentaire par cristallisation pour obtenir du this compound de haute pureté.

Types de réactions :

Oxydation : Le this compound peut subir des réactions d’oxydation, souvent à l’aide de réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents tels que le borohydrure de sodium, ce qui donne des formes réduites du composé.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium, peroxyde d’hydrogène.

Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Substitution : Donneurs de glycosyle, acides de Lewis comme catalyseurs.

Produits majeurs :

Dérivés oxydés : Diverses formes oxydées selon les conditions de réaction.

Formes réduites : this compound réduit avec des groupes fonctionnels modifiés.

Produits glycosylés : Différents dérivés glycosylés en fonction des donneurs de glycosyle utilisés.

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Ginsenoside Ro exhibits potent anti-inflammatory properties. Research has demonstrated that it inhibits the Toll-like receptor 4 signaling pathway, which plays a crucial role in the inflammatory response. Specifically, this compound was shown to block the binding of lipopolysaccharides (LPS) to macrophages, thereby reducing the phosphorylation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) involved in inflammation. This mechanism significantly lowers the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and mitigates lung injury induced by LPS exposure .

Antioxidant Properties

This compound has been recognized for its antioxidant capabilities, which contribute to cellular protection against oxidative stress. Studies indicate that it can enhance cell viability and reduce damage in various cell types exposed to oxidative agents like hydrogen peroxide. This property is particularly relevant in neuroprotection and cardioprotection contexts, where oxidative stress is a key factor in disease progression .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in several studies. It has been shown to improve cognitive function and protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The compound's ability to modulate signaling pathways involved in neuronal survival makes it a candidate for further exploration in treating conditions such as Alzheimer's disease .

Anticancer Activity

This compound demonstrates anticancer properties by inducing apoptosis in cancer cells through various mechanisms. For instance, it has been found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death. Studies have reported its effectiveness against various cancer types, including lung and breast cancers, suggesting its potential as a complementary therapy in oncology .

Metabolic Regulation

Recent studies have highlighted this compound's role in metabolic regulation, particularly concerning glucose metabolism and insulin sensitivity. It enhances glucose uptake in muscle cells and improves lipid profiles, which could be beneficial for managing diabetes and metabolic syndrome .

Biosynthesis and Production

Innovative approaches have been developed for the biosynthesis of this compound using genetically engineered microorganisms such as Saccharomyces cerevisiae. This method allows for sustainable production of this compound, facilitating its availability for research and therapeutic applications. The engineered strains have shown promising yields under optimized fermentation conditions .

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

Le Ginsenoside Ro exerce ses effets par le biais de diverses cibles et voies moléculaires :

Antagonisme calcique : Il agit comme un antagoniste des canaux calciques, réduisant les taux de calcium intracellulaire et inhibant l’agrégation plaquettaire.

Inhibition de la thromboxane A2 : Il inhibe la production de thromboxane A2, un puissant promoteur de l’agrégation plaquettaire et de la vasoconstriction.

Voies anti-inflammatoires : Il module les voies inflammatoires en inhibant l’activité de la cyclooxygénase-1 et de la thromboxane synthétase.

Comparaison Avec Des Composés Similaires

Le Ginsenoside Ro est unique parmi les ginsénosides en raison de sa structure de type oléanane. Les composés similaires incluent :

Ginsenoside Rb1 : Connu pour ses effets neuroprotecteurs et anti-inflammatoires.

Ginsenoside Rg1 : Présente des propriétés anti-fatigue et améliorant les fonctions cognitives.

Ginsenoside Rd : A de puissantes activités antioxydantes et neuroprotectrices.

Comparé à ces ginsénosides, le this compound se distingue par ses fortes activités antiplaquettaires et anticoagulantes, ce qui le rend particulièrement précieux dans la recherche et la thérapie cardiovasculaires .

Activité Biologique

Ginsenoside Ro is a prominent saponin derived from Panax ginseng, recognized for its unique molecular structure and diverse biological activities. This article explores the biological activity of this compound, including its effects on various cell types, mechanisms of action, and potential therapeutic applications.

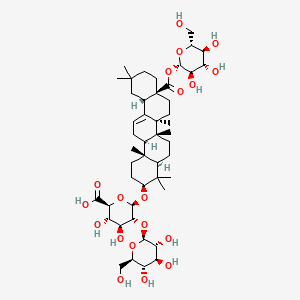

Chemical Structure and Properties

This compound belongs to the oleanane-type ginsenosides, characterized by a dammarane triterpenoid structure. Its chemical formula is , and it features a glycosidic bond that contributes to its stability and biological efficacy .

Biological Activities

This compound exhibits multiple biological activities, which can be categorized into the following areas:

-

Antitumor Effects :

- This compound has been shown to inhibit the growth of B16F10 melanoma cells in vitro. A study demonstrated that treatment with this compound at concentrations of 1, 3, 10, 30, and 100 μg/mL resulted in a dose-dependent decrease in cell viability .

- The anti-tumor mechanisms include induction of apoptosis and modulation of signaling pathways related to cell survival.

- Immunomodulatory Effects :

- Neuroprotective Effects :

The biological activities of this compound are mediated through several mechanisms:

- Cell Signaling Pathways :

- Metabolism :

Study 1: Antitumor Activity

A study evaluated the effects of this compound on B16F10 melanoma cells. The results indicated significant inhibition of cell growth at higher concentrations (30 μg/mL and above), with observed morphological changes consistent with apoptosis.

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 95 |

| 3 | 90 |

| 10 | 80 |

| 30 | 60 |

| 100 | 35 |

Study 2: Immunomodulation

In another study, this compound was administered to mice to assess its immunomodulatory effects. Results showed an increase in CD4(+) T-cell proliferation and elevated levels of cytokines IL-2 and IFN-γ.

| Treatment Group | CD4(+) T-cell Proliferation (%) | IL-2 (pg/mL) | IFN-γ (pg/mL) |

|---|---|---|---|

| Control | 100 | 50 | 40 |

| This compound | 150 | 120 | 100 |

Analyse Des Réactions Chimiques

Structural Stability and Degradation

GRo demonstrates stability variations influenced by environmental factors:

-

Seasonal Cultivation : GRo content in Panax ginseng peaks in October (0.491% in 6-year-old roots) and correlates positively with cultivation age (r = 0.92) .

-

Thermal Processing : Unlike dammarane-type ginsenosides, GRo does not undergo glycosyl hydrolysis at high temperatures but may isomerize under acidic conditions .

Table 2: GRo Content in Fresh Ginseng Across Seasons

| Age (Years) | May (%) | October (%) |

|---|---|---|

| 2 | 0.016 | 0.103 |

| 6 | 0.331 | 0.491 |

Chemical Interactions and Reactivity

-

Acid-Catalyzed Transformations : In acidic environments (pH < 3), GRo undergoes limited hydrolysis due to its oleanane backbone’s resistance to glycosidic cleavage. Contrastingly, dammarane-type saponins like Rb1 degrade into Rg3 and Rh2 under similar conditions .

-

Molecular Interactions : GRo docks into the TLR4/MD2 complex with high affinity (K<sub>D</sub> = 1.16 × 10<sup>−9</sup> M), blocking LPS binding and NF-κB/MAPK signaling .

Stress-Induced Metabolic Changes

Exogenous GRo exposure alters ginsenoside biosynthesis in Panax ginseng:

-

Hormonal Regulation : GRo stress (0.5 mg/L) increases indole-3-acetic acid (IAA) by 10% and salicylic acid (SA) by 9.6%, while suppressing jasmonic acid (JA) and abscisic acid (ABA) .

-

Enzyme Modulation : Cytochrome P450 genes (CYP82C4, CYP87A3) are upregulated, enhancing oleanane-type saponin production .

Table 3: Hormonal Changes Under GRo Stress

| Hormone | Change (%) | p-Value |

|---|---|---|

| IAA | +10.0 | <0.01 |

| SA | +9.6 | <0.05 |

| JA | −15.2 | <0.01 |

Synthetic Biology Advances

Recent studies achieved GRo biosynthesis in S. cerevisiae BY4741 by integrating PgUGAT252645 with squalene synthase (ERG9) and lanosterol synthase (LOS) genes. The engineered strain produced GRo at 31% of native plant levels (0.033 mg/g DCW) .

Propriétés

IUPAC Name |

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(61)67-40-35(58)31(54)29(52)24(20-50)63-40)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(33(56)32(55)36(65-41)38(59)60)66-39-34(57)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-58H,9-20H2,1-7H3,(H,59,60) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZYDZXHKFHPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H76O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

957.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Ro | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34367-04-9 | |

| Record name | Ginsenoside Ro | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239 - 241 °C | |

| Record name | Ginsenoside Ro | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: How does Ginsenoside Ro exert its anti-inflammatory effects?

A1: Research suggests that Ro exerts anti-inflammatory effects through multiple mechanisms. [, ] One study demonstrated that Ro inhibits the increase in vascular permeability induced by acetic acid and reduces acute paw edema induced by compound 48/80 or carrageenan in animal models. It's important to note that the exact mechanisms of action are still under investigation.

Q2: Does this compound influence glucose homeostasis?

A2: Yes, research indicates that Ro can ameliorate high-fat diet-induced obesity and insulin resistance in mice. This effect is suggested to be mediated by the activation of the G protein-coupled bile acid receptor 5 (TGR5) pathway, leading to increased glucagon-like peptide 1 (GLP-1) secretion and enhanced energy expenditure.

Q3: How does this compound affect clot retraction?

A3: Studies show that Ro inhibits clot retraction in human platelets. It achieves this by suppressing the PI3K/Akt signaling pathway, which plays a crucial role in platelet activation and clot retraction. This suggests a potential role for Ro in preventing thrombotic diseases.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C48H76O19 [, , ] and a molecular weight of 933.08 g/mol. [, , ]

Q5: Are there any specific spectroscopic data available for this compound?

A5: Yes, the structure of this compound has been elucidated using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , ] These techniques provide detailed information about the compound's structure, including the type and arrangement of atoms and functional groups.

Q6: What is known about the absorption of this compound?

A6: this compound exhibits poor absorption characteristics. Studies using the Caco-2 cell monolayer model, which mimics the intestinal epithelial barrier, have shown low permeability of Ro, suggesting limited absorption in the gastrointestinal tract.

Q7: Are there any known metabolites of this compound?

A7: Yes, this compound is metabolized in vivo. [, ] Three metabolites – Zingibroside R1, Chikusetsusaponin IVa, and Calenduloside E – have been detected in the plasma of Ro-treated tumor-bearing mice. These metabolites also exhibit anti-tumor and anti-angiogenic activities.

Q8: Has this compound shown efficacy in any in vivo models of disease?

A8: Yes, research has demonstrated the efficacy of Ro in various animal models. For instance, Ro has shown promising results in a mouse model of obesity. Oral administration of Ro was found to reduce body weight gain and improve glucose tolerance in mice fed a high-fat diet.

Q9: What about its effects on cancer cells?

A9: While Ro itself has limited in vitro anti-tumor activity, its metabolites exhibit significant anti-tumor effects. One study demonstrated that Ro significantly suppressed tumor growth in a B16F10 melanoma mouse model. This effect was attributed to the in vivo conversion of Ro into its active metabolites.

Q10: Has this compound been tested in any human clinical trials?

A10: While preclinical research on this compound shows promise, there are limited published data available on human clinical trials. Further research is needed to determine its safety and efficacy in humans.

Q11: How is this compound commonly quantified in plant material or biological samples?

A11: High-performance liquid chromatography (HPLC) coupled with various detectors, including ultraviolet (UV) detectors and mass spectrometers (MS), is widely employed for the quantification of this compound. [, , , , ] These methods provide accurate and sensitive measurements of Ro concentrations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.